molecular formula C17H15F2N5OS B12151454 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B12151454
M. Wt: 375.4 g/mol
InChI Key: SPFQBIRNJAKMKP-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 3-methylphenyl substitution at position 5 of the triazole ring and an amino group at position 4. The sulfur atom at position 3 links the triazole core to an acetamide moiety, which is further substituted with a 2,4-difluorophenyl group.

Properties

Molecular Formula

C17H15F2N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C17H15F2N5OS/c1-10-3-2-4-11(7-10)16-22-23-17(24(16)20)26-9-15(25)21-14-6-5-12(18)8-13(14)19/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

SPFQBIRNJAKMKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is typically synthesized via cyclocondensation or oxidative cyclization. Key methods include:

Hydrazide-Amidine Cyclocondensation

A common approach involves reacting 3-methylphenyl-substituted hydrazides with amidines. For example:

  • Step 1 : 3-Methylbenzoyl hydrazide is treated with cyanamide in the presence of HCl, yielding 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

  • Reaction Conditions : Ethanol solvent, reflux at 80°C for 12 hours.

  • Yield : 68–72%.

Oxidative Cyclization of Thiosemicarbazides

Alternative routes use thiosemicarbazides derived from 3-methylphenyl isothiocyanate:

  • Step 1 : 3-Methylphenyl isothiocyanate reacts with hydrazine hydrate to form thiosemicarbazide.

  • Step 2 : Oxidative cyclization using iodine/H2O2 in DMF at 60°C forms the triazole ring.

  • Yield : 65–70%.

Introduction of the Sulfanyl-Acetamide Side Chain

The sulfanyl group and acetamide moiety are introduced via nucleophilic substitution or coupling reactions:

Thioether Formation

  • Step 1 : 4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol reacts with chloroacetamide derivatives.

  • Reagents : Chloroacetamide, K2CO3, DMF, 60°C for 6 hours.

  • Yield : 75–80%.

Coupling with 2,4-Difluoroaniline

  • Step 1 : The thiol intermediate is coupled with 2,4-difluorophenyl acetamide using EDC.HCl as a coupling agent.

  • Conditions : Dichloromethane solvent, room temperature, 4-hour reaction.

  • Yield : 82%.

Optimization Strategies

Recent patents highlight improvements to address low yields or impurities:

  • Catalytic Enhancements : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions, reducing reaction time from 12 to 4 hours.

  • Solvent Selection : Replacing DMF with dimethylacetamide (DMA) improves solubility of intermediates, boosting yield by 15%.

  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >98% purity.

Comparative Analysis of Methods

MethodStarting MaterialsKey ReagentsYield (%)Purity (%)Reference
Hydrazide-Amidine Route3-Methylbenzoyl hydrazideCyanamide, HCl68–7295
Thiosemicarbazide Route3-Methylphenyl isothiocyanateI2, H2O265–7093
EDC.HCl CouplingTriazole-thiol, 2,4-difluoroanilineEDC.HCl, DMAP8298

Analytical Validation

  • HPLC Analysis : XBridge C18 column (150 × 4.6 mm, 3.5 µm), acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 6.8 min.

  • NMR Characterization :

    • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, aromatic), 2.35 (s, 3H, CH3).

    • 13C NMR : δ 169.5 (C=O), 158.2 (triazole-C), 112–150 (aromatic-C).

Industrial-Scale Considerations

  • Cost-Efficiency : Using EDC.HCl over DCC reduces reagent costs by 40%.

  • Safety : Substituting thionyl chloride with safer coupling agents (e.g., EDC.HCl) minimizes hazardous waste.

  • Scalability : Batch processes in 500 L reactors achieve consistent yields (80–82%).

Challenges and Solutions

  • Challenge : Epimerization during coupling.
    Solution : Use of chiral auxiliaries or low-temperature conditions (0–5°C).

  • Challenge : Poor solubility of intermediates.
    Solution : Sonication or microwave-assisted dissolution in DMA .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the difluorophenyl acetamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazole ring and difluorophenyl acetamide moiety make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor ligand. The presence of the triazole ring, known for its bioactivity, suggests possible applications in drug design and development.

Medicine

In medicine, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is explored for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for pharmaceutical research.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for agrochemicals. Its structural features allow for modifications that can lead to products with desirable properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The difluorophenyl acetamide moiety may enhance binding affinity and selectivity, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between the target compound and analogous derivatives are critical for understanding their biological activities and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound ID Triazole Substituent (Position 5) Acetamide Substituent (N-linked) Key Biological Activities/Properties Reference(s)
Target Compound 3-Methylphenyl 2,4-Difluorophenyl Potential anti-inflammatory, enzyme inhibition
Compound 2 () 3,4,5-Trimethoxyphenyl 4-Phenoxyphenyl Enhanced electron-donating effects; solubility
Compound 5 () 2-Chlorophenyl 3-Methoxyphenyl Anti-exudative activity (10 mg/kg vs. diclofenac)
Compound 6 () 3,4-Dimethoxyphenyl 2-Fluorophenyl Improved receptor binding due to methoxy groups
Compound 9 () Trifluoromethyl 2,4-Dimethylphenyl High metabolic stability (CF₃ group)
Compound 17 () Phenyl 3,4-Dichlorophenyl Increased lipophilicity (logP ~3.5)
Compound 21 () 4-Chlorophenyl 2-Trifluoromethylphenyl Steric hindrance from para-chloro substitution
AM31 () 2-Hydroxyphenyl 4-Nitrophenyl Reverse transcriptase inhibition (KI < 10 nM)

Key Observations

Substituent Effects on Activity: Electron-Withdrawing Groups (EWGs): Compounds with chloro (e.g., ) or trifluoromethyl () substituents exhibit enhanced binding to hydrophobic pockets in enzymes like reverse transcriptase . Electron-Donating Groups (EDGs): Methoxy groups () increase solubility but may reduce membrane permeability due to polarity .

Anti-Inflammatory and Anti-Exudative Activity :

  • The target compound’s 3-methylphenyl group may mimic the anti-exudative effects observed in furan-2-yl derivatives (), where hydrophobic interactions stabilize ligand-receptor complexes .

Physicochemical Properties :

  • Lipophilicity (logP) varies significantly: dichlorophenyl () and trifluoromethyl () derivatives have higher logP values, favoring blood-brain barrier penetration, whereas methoxy-substituted analogs () are more water-soluble .

Research Findings and Trends

  • Structure-Activity Relationship (SAR) :

    • Triazole Ring : Substitutions at position 5 (e.g., methyl, chloro, methoxy) dictate hydrophobic interactions. The 3-methylphenyl group in the target compound optimizes steric bulk without excessive polarity .
    • Acetamide Linker : The sulfur atom enhances conformational flexibility, while the 2,4-difluorophenyl group improves metabolic stability compared to nitro or methoxy groups .
  • Biological Potency :

    • In anti-exudative assays (), derivatives with EDGs (e.g., methoxy) showed 20–30% higher efficacy than EWGs, but the target compound’s fluorine atoms may offset this via enhanced binding .
    • For reverse transcriptase inhibition, hydroxyl and nitro groups (AM31) are critical, suggesting the target compound may require structural modification for similar efficacy .

Biological Activity

The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature concerning its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H23N5OS
  • Molar Mass : 381.49 g/mol
  • CAS Number : Not specified in the sources but can be derived from its chemical structure.

Mechanisms of Biological Activity

This compound's biological activity is primarily attributed to its structural features, particularly the triazole ring and the sulfanyl group. These components are known to interact with various biological targets:

  • Antimicrobial Activity : Triazole derivatives often exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can inhibit bacterial and fungal growth through interference with nucleic acid synthesis and cell wall integrity.
  • Enzyme Inhibition : The presence of the triazole ring suggests potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is relevant in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Effects : Some triazole compounds have shown promise in reducing inflammation, potentially through modulation of cytokine production or inhibition of inflammatory pathways.

Antimicrobial Studies

A comparative study evaluated various triazole derivatives against common pathogens. The results indicated that compounds with a similar structure to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundActivity Against E. coliActivity Against S. aureusReference
Compound AMIC = 32 µg/mLMIC = 16 µg/mL
Compound BMIC = 64 µg/mLMIC = 32 µg/mL
Target CompoundMIC = 32 µg/mLMIC = 8 µg/mL

Enzyme Inhibition Studies

In vitro assays demonstrated that compounds structurally related to our target compound inhibited AChE with varying degrees of potency. For instance:

  • IC50 Values :
    • AChE: 157 µM
    • BChE: 46 µM

These values suggest that the compound may be a selective inhibitor of BChE over AChE, which could have therapeutic implications in neurodegenerative diseases.

Case Studies

A notable case study involved the application of a similar triazole derivative in a clinical setting for treating infections resistant to conventional antibiotics. The compound demonstrated significant efficacy in reducing pathogen load in infected tissues, leading to improved patient outcomes.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

Q. What strategies resolve contradictions in reported biological activity data across similar triazole derivatives?

Discrepancies often arise from:

  • Substituent Effects : Minor changes (e.g., 3-methylphenyl vs. 4-chlorophenyl) alter logP and hydrogen-bonding capacity, impacting membrane permeability .
  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or solvent (DMSO vs. PBS) affect IC50 values. Standardize protocols using WHO-recommended cell models .
  • Statistical Validation : Use multivariate analysis (e.g., PCA) to isolate structural contributors to activity .

Example SAR Table :

Substituent (R1/R2)logPIC50 (μM) against MCF-7
3-methylphenyl/2,4-difluorophenyl2.812.3 ± 1.5
4-chlorophenyl/2-fluorophenyl3.18.7 ± 0.9

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Prioritize targets (e.g., EGFR kinase, PDB ID: 1M17) using AutoDock Vina. The triazole and sulfanyl groups show strong binding to ATP-binding pockets (ΔG ≈ −9.2 kcal/mol) .
  • Enzyme Assays : Measure inhibition kinetics (Km/Vmax) for candidate enzymes like cytochrome P450 to assess metabolic stability .
  • Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugates) tracks subcellular localization in real-time .

Q. What methodologies address stability issues during long-term storage or in vivo studies?

  • Degradation Pathways : Hydrolysis of the acetamide bond occurs at pH < 5 or > 8. Stabilize with lyophilization or encapsulation in PEGylated liposomes .
  • Light Sensitivity : Store in amber vials at −20°C; UV-Vis spectroscopy monitors photodegradation (λmax 270 nm decreases by <10% over 6 months) .

Experimental Design & Data Analysis

Q. How to design dose-response studies to minimize off-target effects?

  • In Vitro : Use a 10-point dilution series (0.1–100 μM) with triplicate wells. Include ROS scavengers (e.g., NAC) to differentiate cytotoxicity from oxidative stress .
  • In Vivo : Apply allometric scaling (human equivalent dose = murine dose × 12.3) and monitor hepatic/renal biomarkers weekly .

Q. What statistical approaches validate reproducibility in heterogeneous datasets?

  • Meta-Analysis : Aggregate data from PubChem and ChEMBL using random-effects models to calculate pooled IC50 values .
  • Machine Learning : Train QSAR models with descriptors like topological polar surface area (TPSA) to predict untested derivatives .

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